2-Methoxycinnamaldehyde-d3
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Overview
Description
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde is a deuterated compound, which means that it contains deuterium, a stable isotope of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde typically involves the use of deuterated reagents to introduce the deuterium atoms into the molecule. One common method is the reaction of (2-(Methoxy-d3)phenyl)boronic acid with an appropriate aldehyde under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: (E)-3-(2-(Methoxy-d3)phenyl)acrylic acid.
Reduction: (E)-3-(2-(Methoxy-d3)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of deuterium can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Methoxyphenyl)acrylaldehyde
- (E)-3-(2-(Methoxy-d3)phenyl)acrylic acid
- (E)-3-(2-(Methoxy-d3)phenyl)propanol
Uniqueness
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde is unique due to the presence of deuterium, which can alter its physical and chemical properties compared to non-deuterated analogs. This makes it valuable for studies involving isotopic labeling and kinetic isotope effects.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
(E)-3-[2-(trideuteriomethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+/i1D3 |
InChI Key |
KKVZAVRSVHUSPL-UUNBUOPYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1/C=C/C=O |
Canonical SMILES |
COC1=CC=CC=C1C=CC=O |
Origin of Product |
United States |
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